

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzamide Derivatives and Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

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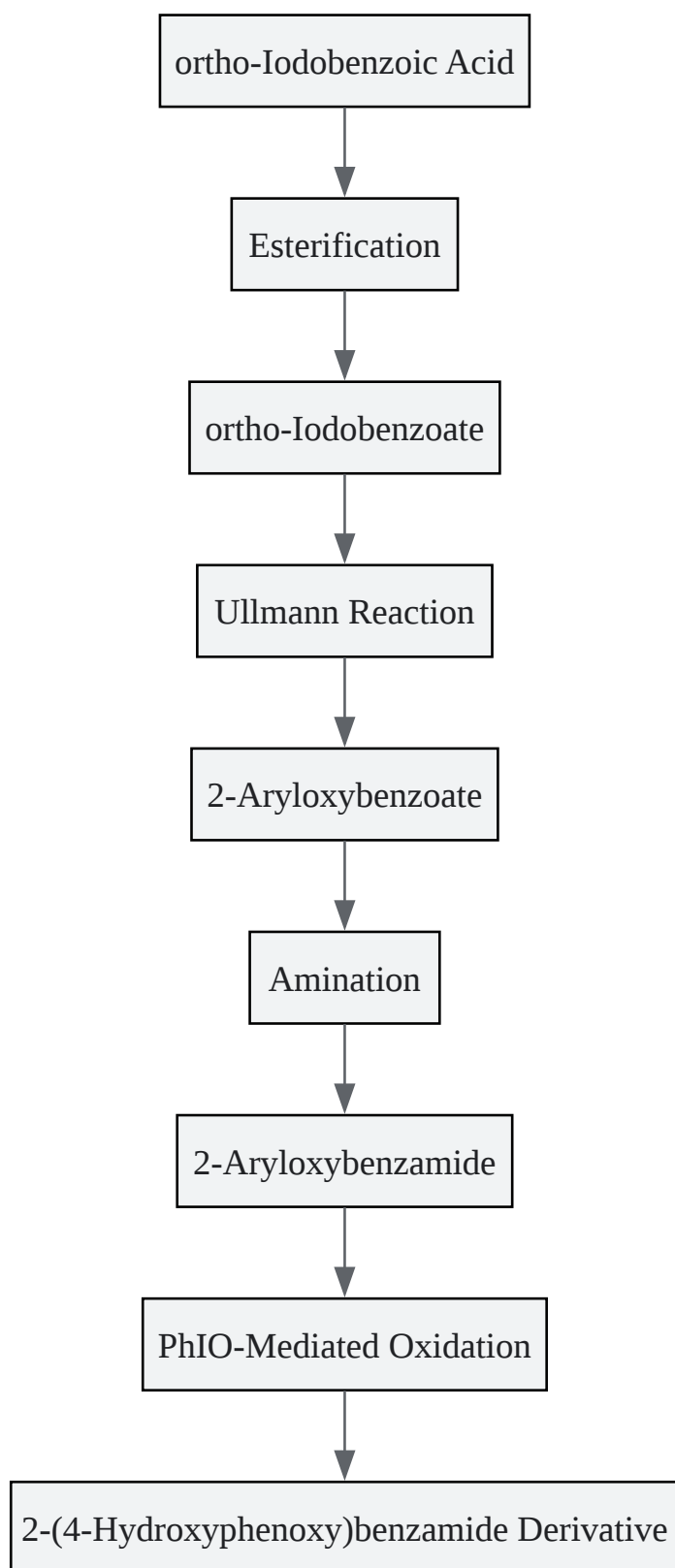
Introduction

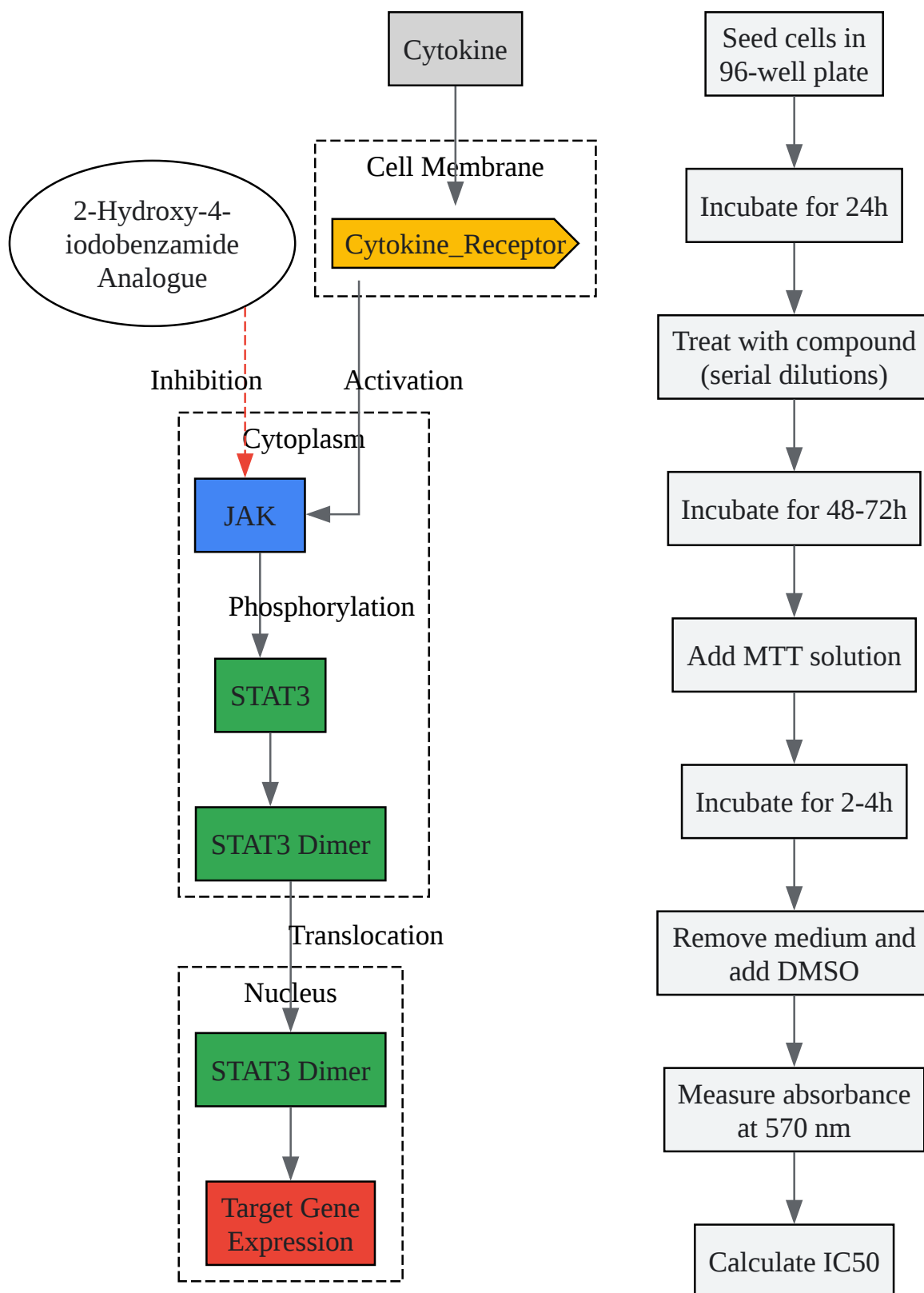
The 2-hydroxybenzamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, at the 4-position of this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. This technical guide provides a comprehensive overview of **2-hydroxy-4-iodobenzamide** derivatives and their analogues, focusing on their synthesis, potential biological activities, and underlying mechanisms of action. While direct quantitative data for **2-hydroxy-4-iodobenzamide** itself is limited in publicly available literature, this guide collates and presents data from closely related analogues to provide a valuable resource for researchers in the field.

Synthesis of 2-Hydroxybenzamide Derivatives

The synthesis of 2-hydroxybenzamide derivatives can be achieved through various synthetic routes. A common approach involves the amidation of a corresponding salicylic acid derivative. For the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, a metal-free, PhIO-mediated oxidation reaction of 2-aryloxybenzamides has been reported as an efficient method.^[1] The general synthetic pathway can be conceptualized as a multi-step process starting from ortho-iodobenzoic acid.^[1]

Illustrative Synthetic Workflow





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References

- 1. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-4-iodobenzamide Derivatives and Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14151011#2-hydroxy-4-iodobenzamide-derivatives-and-analogues]

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